2-(3-(4-Bromophenyl)propanoyl)benzonitrile
Overview
Description
3-(4-Bromophenyl)-2’-cyanopropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromophenyl group, a cyanopropiophenone moiety, and a phenyl ring
Mechanism of Action
Target of Action
Compounds similar to “3-(4-Bromophenyl)-2’-cyanopropiophenone” often target specific enzymes or receptors in the body. For example, some indole derivatives, which have a similar aromatic structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
The compound could interact with its target by binding to it, thereby altering its function. This could result in changes to cellular processes, such as signal transduction or gene expression .
Biochemical Pathways
The compound might affect various biochemical pathways. For instance, it could inhibit or enhance the activity of enzymes involved in these pathways, leading to downstream effects .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These could range from changes in cell growth and proliferation to alterations in cell signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s ability to bind to its target .
Biochemical Analysis
Biochemical Properties
3-(4-Bromophenyl)-2’-cyanopropiophenone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been observed to interact with enzymes such as acetylcholinesterase, which is crucial for the hydrolysis of acetylcholine in the nervous system . The interaction between 3-(4-Bromophenyl)-2’-cyanopropiophenone and acetylcholinesterase involves binding to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in the accumulation of acetylcholine, affecting neurotransmission and potentially leading to neurotoxic effects.
Cellular Effects
The effects of 3-(4-Bromophenyl)-2’-cyanopropiophenone on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of acetylcholinesterase by 3-(4-Bromophenyl)-2’-cyanopropiophenone can disrupt normal nerve impulse transmission, leading to changes in cellular behavior and function. Additionally, this compound can induce oxidative stress by increasing the production of reactive oxygen species, which can damage cellular components such as lipids, proteins, and DNA .
Molecular Mechanism
At the molecular level, 3-(4-Bromophenyl)-2’-cyanopropiophenone exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to the active site of acetylcholinesterase, leading to enzyme inhibition . This binding interaction prevents the hydrolysis of acetylcholine, resulting in its accumulation and subsequent disruption of cholinergic signaling. Furthermore, 3-(4-Bromophenyl)-2’-cyanopropiophenone can induce oxidative stress by generating reactive oxygen species, which can activate various signaling pathways and lead to cellular damage .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(4-Bromophenyl)-2’-cyanopropiophenone in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been observed to degrade, leading to a decrease in its inhibitory effects on acetylcholinesterase . Additionally, long-term exposure to 3-(4-Bromophenyl)-2’-cyanopropiophenone can result in sustained oxidative stress, which can cause chronic cellular damage and affect cell viability .
Dosage Effects in Animal Models
In animal models, the effects of 3-(4-Bromophenyl)-2’-cyanopropiophenone vary with different dosages. At low doses, this compound can inhibit acetylcholinesterase activity without causing significant toxicity . At higher doses, 3-(4-Bromophenyl)-2’-cyanopropiophenone can induce severe neurotoxic effects, including convulsions, respiratory distress, and even death . These threshold effects highlight the importance of dosage control in the application of this compound in biochemical research.
Metabolic Pathways
3-(4-Bromophenyl)-2’-cyanopropiophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The primary metabolic pathway involves the oxidation of the bromophenyl group, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-(4-Bromophenyl)-2’-cyanopropiophenone within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 3-(4-Bromophenyl)-2’-cyanopropiophenone can accumulate in specific cellular compartments, affecting its localization and activity .
Subcellular Localization
The subcellular localization of 3-(4-Bromophenyl)-2’-cyanopropiophenone plays a crucial role in its activity and function. This compound has been observed to localize in the mitochondria, where it can interact with mitochondrial enzymes and affect mitochondrial function . The targeting of 3-(4-Bromophenyl)-2’-cyanopropiophenone to specific subcellular compartments is facilitated by targeting signals and post-translational modifications that direct its localization . This subcellular distribution can influence the compound’s effects on cellular metabolism and overall cell function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-2’-cyanopropiophenone typically involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.
Industrial Production Methods: In an industrial setting, the production of 3-(4-Bromophenyl)-2’-cyanopropiophenone may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: 3-(4-Bromophenyl)-2’-cyanopropiophenone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents and conditions used.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-(4-Bromophenyl)-2’-cyanopropiophenone has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares a similar bromophenyl group but differs in its isoxazole moiety.
4-Bromophenylacetic acid: Contains a bromophenyl group but has an acetic acid functional group instead of a cyanopropiophenone moiety.
Uniqueness: 3-(4-Bromophenyl)-2’-cyanopropiophenone is unique due to its combination of a bromophenyl group and a cyanopropiophenone moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[3-(4-bromophenyl)propanoyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO/c17-14-8-5-12(6-9-14)7-10-16(19)15-4-2-1-3-13(15)11-18/h1-6,8-9H,7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUQQBXKTKXKHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=O)CCC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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